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Compound of Interest

Compound Name: 2,6-Dichloro-benzamidine

Cat. No.: B1636375 Get Quote

Introduction: Fatty Acid Amide Hydrolase
(FAAH) as a Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that belongs to the serine

hydrolase superfamily.[1][2] It plays a crucial role in the endocannabinoid system by catalyzing

the hydrolysis and subsequent inactivation of a class of endogenous signaling lipids known as

fatty acid amides (FAAs).[1] The primary substrate of FAAH is anandamide (N-

arachidonoylethanolamine, AEA), an endocannabinoid that exerts a wide range of physiological

effects, including modulation of pain, inflammation, anxiety, and mood, through its interaction

with cannabinoid receptors (CB1 and CB2).[3][4]

By degrading anandamide, FAAH terminates its signaling. Consequently, inhibiting FAAH leads

to an increase in the endogenous levels of anandamide and other FAAs, thereby enhancing

their therapeutic effects without the psychoactive side effects associated with direct CB1

receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[3] This makes FAAH an attractive

therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory

agents.[2]

This guide will focus on the SAR of a prominent class of covalent FAAH inhibitors: the

piperidine/piperazine ureas. We will explore how structural modifications to this scaffold

influence their inhibitory potency and selectivity, providing a framework for the rational design of

next-generation FAAH inhibitors.
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The Piperidine/Piperazine Urea Scaffold: Mechanism
of Covalent Inhibition
The piperidine and piperazine aryl ureas are a well-characterized class of mechanism-based

irreversible inhibitors of FAAH.[2] Their mechanism of action involves the carbamylation of a

catalytic serine residue (Ser241) within the enzyme's active site.[3] This covalent modification

inactivates the enzyme, leading to a sustained elevation of anandamide levels.

The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad (Ser241-Ser217-Lys142).[1] The

piperidine/piperazine urea inhibitors are recognized by the enzyme as substrates. The catalytic

Ser241 attacks the carbonyl carbon of the urea moiety, forming a tetrahedral intermediate. This

intermediate then collapses, leading to the formation of a stable carbamoyl-enzyme adduct and

release of the piperidine/piperazine leaving group.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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